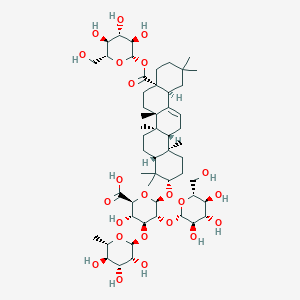
Cyaonoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyaonoside A is a natural compound derived from the Chinese medicinal plant Cyathula officinalis Kuan. Traditionally, it has been used to treat knee injuries and relieve joint pain. Recent studies have shown that this compound has potential therapeutic effects, particularly in the treatment of osteoarthritis by reducing chondrocyte inflammation and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyaonoside A involves several steps, starting from the extraction of the compound from Cyathula officinalis Kuan. The compound is then purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the experimental stages. Researchers are exploring methods to improve the solubility and bioavailability of the compound, such as developing composite hydrogel microspheres that can effectively deliver this compound to the target site .
Analyse Chemischer Reaktionen
Types of Reactions: Cyaonoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired modification of the compound.
Major Products Formed: The major products formed from the reactions of this compound include derivatives with improved solubility and bioavailability. These derivatives are being studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cyaonoside A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown promise in treating osteoarthritis by reducing chondrocyte inflammation and apoptosis. Researchers are also exploring its potential in promoting chondrogenic differentiation of mesenchymal stem cells .
Wirkmechanismus
The mechanism of action of Cyaonoside A involves its ability to resist interleukin-1 beta-mediated chondrogenic inflammation and apoptosis. It regulates the differentiation of mesenchymal stem cells into chondrocytes by modulating the expression of anabolic genes such as aggrecan, collagen type II, and SOX9, while downregulating the expression of catabolic markers like matrix metalloproteinase 13 .
Vergleich Mit ähnlichen Verbindungen
Cyaonoside A is unique compared to other similar compounds due to its specific mechanism of action and its origin from Cyathula officinalis Kuan. Similar compounds include other natural products derived from traditional Chinese medicine that have anti-inflammatory and chondroprotective properties. this compound stands out due to its specific effects on chondrocyte inflammation and apoptosis .
Eigenschaften
Molekularformel |
C54H86O23 |
|---|---|
Molekulargewicht |
1103.2 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O23/c1-22-30(57)33(60)36(63)44(70-22)74-40-39(66)41(43(67)68)75-47(42(40)76-45-37(64)34(61)31(58)25(20-55)71-45)73-29-12-13-51(6)27(50(29,4)5)11-14-53(8)28(51)10-9-23-24-19-49(2,3)15-17-54(24,18-16-52(23,53)7)48(69)77-46-38(65)35(62)32(59)26(21-56)72-46/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1 |
InChI-Schlüssel |
FYCOSNQJVPTNMC-BUCNMUNNSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


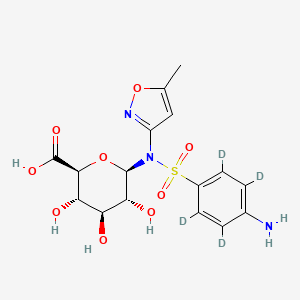
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
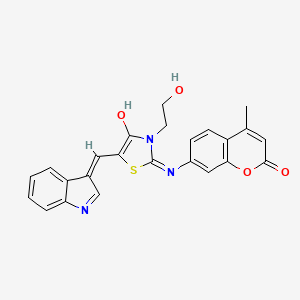
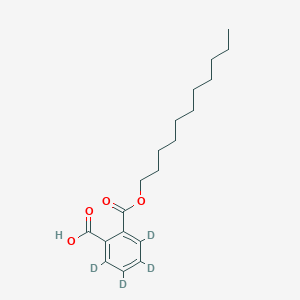
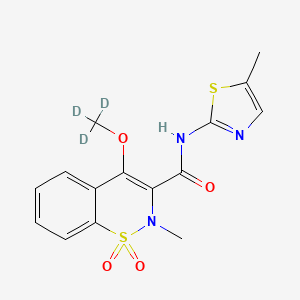
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
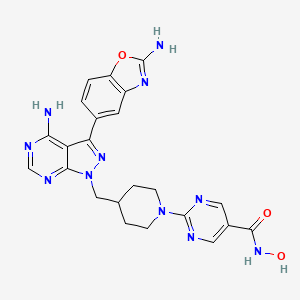

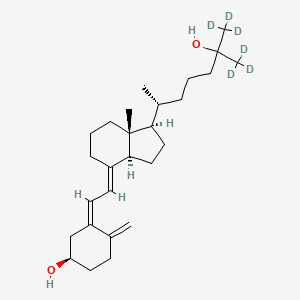


![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
